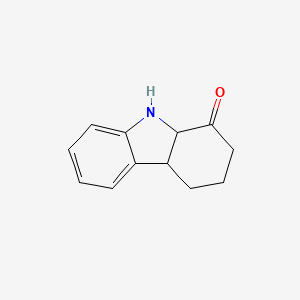

2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one

Description

Historical Trajectories and Evolution of Carbazole (B46965) Chemistry

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, carbazole, from coal tar. mdpi.com For many years, coal tar remained the primary industrial source of this aromatic heterocycle. The initial stages of carbazole chemistry were largely exploratory, focusing on understanding its fundamental properties and reactivity.

A significant leap in the field came with the development of various synthetic methods that allowed for the construction of the carbazole nucleus in the laboratory. Among the earliest and most classic methods is the Borsche–Drechsel cyclization , which involves the condensation of phenylhydrazine (B124118) with cyclohexanone (B45756), followed by an acid-catalyzed rearrangement and subsequent oxidation to form the carbazole ring. mdpi.com Other notable classical syntheses include:

Bucherer carbazole synthesis: This method utilizes a naphthol and an aryl hydrazine (B178648) in the presence of sodium bisulfite to construct the carbazole framework. chemicalbook.com

Täuber carbazole synthesis: Discovered in 1890, this reaction involves the acid-promoted, high-temperature conversion of 2,2'-diaminobiphenyls to carbazoles. nih.gov

Graebe–Ullmann reaction: This synthesis proceeds through the formation of a diazonium salt from an N-phenyl-1,2-diaminobenzene, which then cyclizes to form a triazole intermediate that eliminates nitrogen gas upon heating to yield the carbazole. mdpi.com

The landscape of carbazole chemistry was profoundly transformed in 1965 with the discovery of the pharmaceutical properties of Murrayanine , a carbazole alkaloid isolated from the plant Murraya koenigii. nih.gov This discovery sparked a surge of interest in carbazole-containing compounds, leading to extensive research into the isolation of new carbazole alkaloids from natural sources and the development of novel synthetic methodologies. nih.gov Modern approaches often employ transition metal-catalyzed reactions to construct the carbazole skeleton under milder conditions, highlighting the continuous evolution of this field. nih.gov

Significance of the Hexahydrocarbazolone Scaffold in Organic Synthesis

In the realm of organic synthesis, a "molecular scaffold" refers to a core chemical structure that serves as a foundation for the creation of a diverse range of derivatives. mdpi.comresearchgate.net These scaffolds are strategically chosen for their structural features, which can be systematically modified to explore chemical space and develop new molecules with desired properties. researchgate.net The hexahydrocarbazolone scaffold, as exemplified by 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one, is of particular importance due to its rigid, three-dimensional architecture and the presence of multiple reactive sites.

The utility of the hexahydrocarbazolone core lies in its capacity to act as a versatile building block for more complex molecular architectures. researchgate.net The partially saturated nature of the two outer rings provides stereochemical complexity, while the aromatic indole (B1671886) core and the ketone functionality offer sites for various chemical transformations. Synthetic chemists can leverage these features to construct a library of compounds with diverse functionalities.

For instance, the ketone group can be a handle for nucleophilic addition, condensation reactions, or conversion to other functional groups. The nitrogen atom of the indole can be alkylated or arylated, and the aromatic ring can undergo electrophilic substitution, allowing for the introduction of a wide array of substituents. This synthetic flexibility makes the hexahydrocarbazolone scaffold a valuable platform for developing new materials and therapeutic agents. mdpi.comresearchgate.netmdpi.com

Overview of Advanced Academic Research Domains Pertaining to the Chemical Compound

The unique structural and electronic properties of this compound and its derivatives have positioned them as compounds of interest in several advanced research areas, particularly in materials science and medicinal chemistry.

Materials Science:

In the field of materials science, derivatives of hexahydrocarbazole have shown promise in the development of organic electronic devices. Researchers have utilized a derivative of 2,3,4,4a,9,9a-hexahydro-1H-carbazole as a donor building block in the synthesis of D–A–π–A-type sensitizers for dye-sensitized solar cells (DSSCs). rsc.org The hexahydrocarbazole moiety serves as the electron-donating component in these molecules, which are designed to absorb light and inject electrons into a semiconductor, thereby generating a photocurrent. rsc.org

Furthermore, 2,3,4,4a,9,9a-hexahydro-1H-carbazole has been employed in the synthesis of donor-acceptor-donor (D-A-D) type structures that are being investigated for their potential application in organic light-emitting diodes (OLEDs). mdpi.com The electron-rich nature of the carbazole core makes it an excellent donor unit in these systems, which are designed to have specific photophysical properties. mdpi.com

Medicinal Chemistry:

The carbazole nucleus is a common motif in many biologically active compounds. While direct research on the biological activity of this compound is limited in the provided search results, studies on structurally related compounds highlight the potential of this scaffold in medicinal chemistry. For example, derivatives of the closely related 2,3,4,9-tetrahydro-1H-carbazol-1-one have been synthesized and evaluated for their anti-prion activity. nih.gov One such derivative, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one, was identified as a novel anti-prion compound. nih.gov This suggests that the broader carbazolone scaffold could be a promising starting point for the development of new therapeutic agents for neurodegenerative diseases. Additionally, various carbazole derivatives have been investigated for their potential as anticancer agents. mdpi.com

The following tables provide a summary of key data related to this compound and a related compound, illustrating the type of information that is crucial in chemical research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N | nih.gov |

| Molecular Weight | 173.25 g/mol | nih.gov |

| CAS Number | 1775-86-6 | nih.gov |

| IUPAC Name | 2,3,4,4a,9,9a-hexahydro-1H-carbazole | nih.gov |

Table 2: Crystallographic Data for 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | nih.gov |

| Molecular Weight | 199.24 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| 'a' lattice parameter | 10.5245 (2) Å | nih.gov |

| 'b' lattice parameter | 7.1564 (1) Å | nih.gov |

| 'c' lattice parameter | 13.5870 (3) Å | nih.gov |

| β angle | 93.960 (2)° | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

76307-19-2 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2,3,4,4a,9,9a-hexahydrocarbazol-1-one |

InChI |

InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,9,12-13H,3,5,7H2 |

InChI Key |

CQMLTSHTBPUSJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C(=O)C1)NC3=CC=CC=C23 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 2,3,4,4a,9,9a Hexahydro 1h Carbazol 1 One Core

Classical and Established Synthetic Routes to the Carbazolone Skeleton

Established methodologies have long provided access to the carbazolone core, each with its own set of advantages and limitations. These classical routes have been foundational in the field of heterocyclic chemistry.

Fischer Indole (B1671886) Synthesis Derived Methodologies

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a cornerstone reaction in heterocyclic chemistry for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.gov This method has been adapted for the synthesis of tetrahydrocarbazoles, which are direct precursors to the hexahydrocarbazol-1-one core. The reaction typically proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement catalyzed by Brønsted or Lewis acids to form the indole ring. nih.gov

The general mechanism involves the following key steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine and a ketone (e.g., cyclohexanone).

Tautomerization to the enamine form.

Protonation followed by a nih.govnih.gov-sigmatropic rearrangement.

Cyclization and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. nih.gov

Commonly used acid catalysts include hydrochloric acid, sulfuric acid, polyphosphoric acid, and Lewis acids like zinc chloride and boron trifluoride. nih.gov The Borsche–Drechsel carbazole (B46965) synthesis is a specific application of the Fischer indolization for creating carbazole derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| Phenylhydrazine hydrochloride | Cyclohexanone (B45756) | Glacial Acetic Acid | 1,2,3,4-Tetrahydrocarbazole | High | nih.gov |

| m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Glacial Acetic Acid | Methyl-substituted tetrahydrocarbazole | High | nih.gov |

Pschorr Cyclization Approaches and Modifications

The Pschorr cyclization, a variant of the Gomberg-Bachmann reaction, is a method for the intramolecular substitution of aromatic compounds via aryldiazonium salt intermediates, typically catalyzed by copper. researchgate.net This reaction is instrumental in preparing biaryl tricyclic systems. While less commonly employed for the direct synthesis of the saturated carbazolone core, it provides a route to carbazole skeletons which can be subsequently reduced.

The mechanism involves the diazotization of an o-substituted arylamine to form an aryldiazonium salt. This salt then generates an aryl radical upon treatment with a copper catalyst, which subsequently undergoes intramolecular cyclization to form the new ring system. researchgate.net The yields for the Pschorr cyclization can often be moderate, and efforts have been made to improve its efficiency through the development of more soluble catalysts that can shorten reaction times and increase yields. researchgate.net

Diels-Alder Cycloaddition Strategies for Hexahydrocarbazolone Formation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings with high stereocontrol. wikipedia.orgorganic-chemistry.org This strategy has been ingeniously applied to the synthesis of hydrocarbazole derivatives. One such approach involves a Brønsted acid-initiated Diels-Alder cycloaddition/retro-Michael addition cascade. researchgate.net

In this methodology, azepino[4,5-b]indoles act as the diene component, reacting with dienophiles like acrolein. The reaction proceeds through a highly congested tetracyclic intermediate, which then undergoes a retro-Michael addition to relieve ring strain, ultimately yielding the hydrocarbazole skeleton. researchgate.net This method is notable for its ability to construct hydrocarbazoles bearing an all-carbon quaternary center at the C4a position with a broad tolerance for different functional groups. researchgate.net

| Diene | Dienophile | Catalyst | Product | Yield (%) | Reference |

| Azepino[4,5-b]indole | Acrolein | Brønsted Acid | C4a-quaternary hydrocarbazole | Good to Excellent | researchgate.net |

Intermolecular and Intramolecular Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a versatile strategy for synthesizing the hexahydrocarbazol-1-one core. Both intermolecular and intramolecular variants have been developed.

A notable example of an intramolecular approach is the PIFA-mediated cyclization of 2-aryl enaminones, which allows for the annulation of an N-containing side-chain to a benzene (B151609) ring through a metal-free oxidative aromatic C-N bond formation to yield carbazolone derivatives. researchgate.net Another intramolecular strategy involves the palladium-catalyzed cyclization of N- or O-arylated products derived from the reaction of o-iodoanilines with silylaryl triflates. nih.gov

Intermolecular annulation is exemplified by the enantioselective [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes. This one-pot synthesis, catalyzed by chiral Lewis acids, provides optically active tetrahydrocarbazoles in high yields and with excellent enantioselectivity. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product | Yield (%) | Reference |

| 2-Aryl enaminone | - | PIFA | Intramolecular Cyclization | Carbazolone derivative | - | researchgate.net |

| o-Iodoaniline | Silylaryl triflate | CsF, then Pd(OAc)₂/PCy₃ | Intermolecular arylation followed by intramolecular cyclization | Carbazole | Good to Excellent | nih.gov |

| 2-Alkynylindole | Donor-acceptor cyclopropane | Chiral Lewis Acid (e.g., Cu(OTf)₂) | [3+3] Annulation | Optically active tetrahydrocarbazole | 63-87 | nih.gov |

Modern Catalytic Strategies in the Synthesis of the Chemical Compound

Recent advancements in catalysis have opened new avenues for the efficient and stereoselective synthesis of the 2,3,4,4a,9,9a-hexahydro-1h-carbazol-1-one core, with a particular emphasis on asymmetric approaches.

Asymmetric Catalysis for Enantioselective Hexahydrocarbazolone Synthesis

The development of asymmetric catalytic methods is crucial for accessing enantioenriched hydrocarbazole derivatives, which are often the biologically active forms of these alkaloids. A significant breakthrough in this area is the palladium-catalyzed enantioselective formal 5-endo arylative cyclization of enaminones. rsc.org This method allows for the construction of hexahydrocarbazol-4-ones containing adjacent C4a-quaternary and C9a-tertiary stereocenters with high enantioselectivities and diastereoselectivities. rsc.org

This palladium-catalyzed reaction has been successfully applied to the concise synthesis of several Aspidosperma alkaloids, demonstrating its utility in building molecular complexity from a common hexahydrocarbazol-4-one intermediate. rsc.org

Another powerful asymmetric strategy is the one-pot enantioselective [3+3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes, as mentioned previously. nih.gov This reaction, catalyzed by chiral Lewis acids, produces a range of optically active tetrahydrocarbazoles with enantiomeric excesses of up to 94%. nih.govnih.gov

| Substrate | Catalyst System | Key Transformation | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Enaminone | Palladium catalyst | Enantioselective formal 5-endo arylative cyclization | Hexahydrocarbazol-4-one with contiguous quaternary and tertiary stereocenters | 86.5:13.5 to 99:1 er | rsc.org |

| 2-Alkynylindole and Donor-Acceptor Cyclopropane | Chiral Lewis Acid (e.g., in situ generated Cu(SbF₆)₂/L1) | Enantioselective [3+3] annulation | Optically active tetrahydrocarbazole | up to 94% ee | nih.gov |

Metal-Free Catalytic Methods in Hexahydrocarbazolone Construction

Driven by the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of heavy metals. Metal-free catalysis offers advantages in terms of reduced cost, lower toxicity, and simplified purification. rsc.org

One notable metal-free approach for the synthesis of the related aromatic carbazole core involves a one-pot reaction between cyclohexanones and arylhydrazine hydrochlorides. rsc.orgresearchgate.net This reaction proceeds through a sequence of condensation, cyclization (akin to the Fischer indole synthesis), and subsequent dehydrogenation, using molecular oxygen as the terminal oxidant. researchgate.net While this method yields the fully aromatized carbazole, modifications to the reaction conditions, such as controlling the oxidation step, could potentially allow for the isolation of the hexahydrocarbazolone intermediate. The use of readily available starting materials and an inexpensive, environmentally benign oxidant makes this an attractive strategy for further development. rsc.orgresearchgate.net

Photoredox Catalysis and Electrochemical Synthesis of Carbazolones

Photoredox catalysis and electrochemical synthesis are modern synthetic tools that utilize light energy or electric current, respectively, to drive chemical reactions. These methods offer unique reactivity pathways under mild conditions and often align with green chemistry principles by avoiding harsh reagents.

While the direct synthesis of the saturated this compound core using these methods is not yet extensively documented, they have been successfully applied to the synthesis of aromatic carbazoles. Electrochemical synthesis, for example, can achieve the formation of carbazoles through a dehydrogenative N-C bond formation. d-nb.infonih.gov This process typically involves the anodic oxidation of a 2-aminobiphenyl (B1664054) precursor to generate a reactive amidyl radical, which then undergoes intramolecular cyclization. d-nb.info This method avoids the need for metal catalysts or chemical oxidants. nih.gov

Adapting these principles to construct the hexahydrocarbazolone framework could involve intramolecular cyclization of a suitably designed precursor containing a cyclohexanone moiety. The radical-based mechanisms inherent to both photoredox and electrochemical methods may provide novel routes to access this complex scaffold. d-nb.info

Green Chemistry Principles Applied to Hexahydrocarbazolone Production

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. semanticscholar.org Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. semanticscholar.org The synthesis of the hexahydrocarbazolone core can be made more sustainable by incorporating these principles. This includes employing catalytic methods (as discussed above) over stoichiometric reagents, using renewable starting materials, and designing reactions that are energy-efficient. rsc.org

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. Solvent-free reactions, often conducted by grinding or milling solid reactants, can lead to higher efficiency, shorter reaction times, and simplified work-up procedures.

Sustainable Catalyst Development for Carbazolone Synthesis

The principles of green chemistry have spurred the development of sustainable catalytic systems to replace traditional stoichiometric reagents, which often involve harsh conditions and generate significant waste. mdpi.com In the context of carbazolone synthesis, this involves the use of biocatalysts, organocatalysts, and recoverable heterogeneous catalysts that offer milder reaction conditions, high selectivity, and reduced environmental impact. mdpi.comnih.gov

Biocatalysis and Chemo-Enzymatic Approaches: Enzymes and whole-cell systems are increasingly used as powerful biocatalysts for constructing complex molecular architectures. Recent studies have demonstrated chemo-enzymatic, one-pot biotransformation systems for producing carbazole derivatives. mdpi.com These systems can utilize a cascade of enzymes to assemble the carbazole skeleton from simple precursors like indole-3-pyruvate and pyruvate. mdpi.com The high selectivity of enzymes often circumvents the need for protecting groups and can lead to the formation of chiral products with high enantiomeric excess. nih.gov For instance, the biosynthesis of carbazoles in Actinomycetes involves a key enzymatic formation of the tricyclic skeleton, which is then modified by other enzymes like prenyltransferases and hydroxylases. nih.gov This natural strategy provides a blueprint for developing synthetic biocatalytic cascades.

Organocatalysis: Asymmetric organocatalysis has emerged as a robust tool for the enantioselective synthesis of chiral molecules, avoiding the use of potentially toxic and expensive transition metals. nih.gov For the synthesis of tetrahydrocarbazole cores, organocatalysts such as proline and its derivatives have been employed. cam.ac.uk These small organic molecules can catalyze key bond-forming reactions, such as Michael additions or Mannich-type reactions, which are often steps in the assembly of the hexahydrocarbazolone ring system. The advantages include operational simplicity, stability to air and moisture, and often the ability to perform reactions under mild conditions. nih.govcam.ac.uk

Heterogeneous and Recoverable Catalysts: To improve the sustainability of catalytic processes, significant effort has been directed toward developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. For reactions central to carbazole synthesis, such as the Fischer indole synthesis, polymeric sulfonic acid resins like Amberlite® IR 120 H have been successfully used as recyclable solid acid catalysts. mdpi.com Another innovative approach involves supporting metal catalysts on environmentally friendly materials. For example, a magnetically recoverable palladium nanocatalyst supported on green biochar has been developed for the one-pot synthesis of 9H-carbazoles from simple anilines and 1,2-dihaloarenes under microwave irradiation, drastically reducing reaction times. organic-chemistry.org

| Catalyst Type | Example Catalyst | Key Reaction Type | Advantages |

| Biocatalyst | NzsE, NzsH, NzsI, NzsJ | Enzymatic Cascade | High selectivity, mild conditions, access to diverse carbazole derivatives. mdpi.com |

| Organocatalyst | (S)-5-Pyrrolidin-2-yltetrazole | Mannich/Michael Additions | Metal-free, enantioselective, faster reactions, soluble in non-polar solvents. cam.ac.uk |

| Heterogeneous Catalyst | Amberlite® IR 120 H | Fischer Indole Synthesis | Recyclable, acid-free workup, suitable for continuous flow processes. mdpi.com |

| Heterogeneous Catalyst | Pd Nanocatalyst on Biochar | Tandem C-N Coupling/Arylation | Magnetically recoverable, rapid (microwave-assisted), uses inexpensive starting materials. organic-chemistry.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has become an enabling technology for organic synthesis, offering significant advantages over traditional batch methods, particularly for scalability, safety, and efficiency. allfordrugs.comnih.gov This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

The synthesis of the carbazole core, often via reactions like the Fischer indole synthesis, has been successfully adapted to continuous flow systems. mdpi.com Using a packed-bed reactor containing a solid acid catalyst (e.g., Amberlite IR 120H), phenylhydrazones can be efficiently cyclized to form the indole ring system at elevated temperatures and with short residence times. mdpi.com This approach not only accelerates the reaction but also simplifies purification, as the catalyst is retained within the reactor. mdpi.com

Key benefits of applying flow chemistry to hexahydrocarbazolone synthesis include:

Enhanced Safety: Continuous processing handles only small volumes of reactive intermediates at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous reagents like azides or diazo compounds. allfordrugs.comnih.govnih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, preventing the formation of hotspots and improving product selectivity. nih.gov

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. nih.gov

Reaction Telescoping: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous sequence without isolating intermediates. allfordrugs.comnih.gov This "assembly line" approach dramatically improves efficiency and reduces waste. nih.gov For instance, a multi-step synthesis could involve the formation of a key intermediate in one reactor, followed by its immediate introduction into a second reactor for a subsequent transformation, and finally an in-line purification step. uc.pt

| Reaction | Flow System Setup | Conditions | Throughput/Productivity | Reference |

| Fischer Indole Synthesis | Capillary packed with Amberlite IR 120H | 70 °C | 12.7–20.1 mg·h⁻¹ | mdpi.com |

| Microwave-Assisted Fischer Indole Synthesis | Microwave flow reactor | 240 °C, 21 s residence time | 115 g in 60 min | mdpi.com |

| Synthesis of Rufinamide Precursor | 5-stage, 3-step continuous synthesis with integrated separation | 210 °C, 69 bar, 10 min residence time | 9 g·h⁻¹ | nih.gov |

Multi-Component Reaction (MCR) Strategies for Complex Hexahydrocarbazolone Assembly

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This strategy is a cornerstone of green and efficient synthesis, as it minimizes the number of reaction steps, purification procedures, and waste generation compared to traditional linear syntheses. nih.gov

For the construction of complex heterocyclic systems like hexahydrocarbazolones, MCRs offer a powerful method to rapidly build molecular diversity from simple, readily available precursors. nih.gov A notable strategy involves the combination of an MCR with a subsequent cyclization reaction, such as the Fischer indolization, in a sequential one-pot process. researchgate.net This allows for the assembly of highly substituted and polycyclic carbazole derivatives that would otherwise require lengthy synthetic sequences. researchgate.net

An example of a related MCR-type strategy is the one-pot asymmetric synthesis of 1,2,3,4-tetrahydrocarbazoles through an enantioselective [3 + 3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes. nih.gov Catalyzed by chiral Lewis acids, this reaction assembles the core tetrahydrocarbazole ring system in a single step with high yields and excellent enantioselectivity. nih.gov Such approaches are highly valuable as they provide direct access to optically active carbazole derivatives, which are often of significant interest for pharmaceutical applications. nih.gov The efficiency and atom economy of MCRs make them an ideal tool for generating libraries of complex molecules for drug discovery and development. nih.gov

| MCR/Annulation Strategy | Reactants | Catalyst/Conditions | Product | Key Features |

| Sequential MCR/Fisher Indolization | Aldehyde, Phthalhydrazide, Dimedone (example MCR) followed by phenylhydrazine cyclization | Boron sulfonic acid (for MCR part) | Polycyclic carbazole derivatives | One-pot construction of complex fused ring systems from simple starting materials. researchgate.net |

| Enantioselective [3 + 3] Annulation | 2-Alkynylindoles, Donor-Acceptor Cyclopropanes | Chiral Lewis Acids (e.g., Cu(OTf)₂/Bisoxazoline ligand) | Optically active 1,2,3,4-tetrahydrocarbazoles | One-pot access to chiral tetrahydrocarbazoles in high yield (up to 87%) and enantioselectivity (up to 94% ee). nih.gov |

Reaction Mechanisms and Mechanistic Investigations of 2,3,4,4a,9,9a Hexahydro 1h Carbazol 1 One Transformations

Detailed Reaction Pathways for Hexahydrocarbazolone Formation

The synthesis of the 2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one core is not typically a single-step process but rather the culmination of foundational cyclization reactions followed by subsequent transformations. The initial construction of the carbazole (B46965) skeleton is paramount, often beginning with the formation of a tetrahydrocarbazole intermediate.

Electrophilic and Nucleophilic Cyclization Mechanisms

The most established route to the carbazole core, which serves as the precursor to this compound, is the Borsche–Drechsel cyclization, a variant of the Fischer indole (B1671886) synthesis. wikipedia.orgbohrium.com This reaction involves the acid-catalyzed cyclization of a cyclohexanone (B45756) arylhydrazone.

The mechanism, analogous to the Fischer indole synthesis, proceeds through several key steps:

Hydrazone Formation: Phenylhydrazine (B124118) condenses with cyclohexanone to form cyclohexanone phenylhydrazone. stackexchange.com

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Prompted by an acid catalyst (e.g., H₂SO₄, PPA), the enamine undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the core bond-forming step, creating a new C-C bond and a di-imine intermediate. wikipedia.org

Cyclization and Aromatization: The intermediate cyclizes, and subsequent elimination of ammonia (B1221849) leads to the formation of 1,2,3,4-tetrahydrocarbazole. wikipedia.orgwikipedia.org

To arrive at the target hexahydrocarbazol-1-one structure, further steps are necessary. If a substituted cyclohexanone (e.g., cyclohexane-1,3-dione) is used, a tetrahydrocarbazol-1-one can be formed, which can then be selectively hydrogenated to yield the fully saturated aliphatic ring of this compound. The selective reduction of the enone double bond without affecting the carbonyl group or the aromatic ring is a critical subsequent transformation.

Table 1: Catalysts and Conditions for Borsche–Drechsel Cyclization to Tetrahydrocarbazole Precursors

| Starting Materials | Catalyst | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 1,2,3,4-Tetrahydrocarbazole | |

| Phenylhydrazine, Cyclohexanone | Sulfuric Acid | Not specified | High | 1,2,3,4-Tetrahydrocarbazole | bohrium.com |

| Phenylhydrazine, Cyclohexanone | Polyphosphoric Acid (PPA) | PPA | Not specified | 1,2,3,4-Tetrahydrocarbazole | wikipedia.org |

Radical and Pericyclic Mechanisms in Carbazolone Synthesis

While ionic mechanisms dominate carbazole synthesis, radical and pericyclic pathways offer alternative strategies, particularly for constructing the saturated carbocyclic ring with specific stereochemistry.

Radical Mechanisms: Intramolecular radical cyclizations can be employed to form the C-C bond of the cyclohexane (B81311) ring. Although not a primary method for the parent compound, related transformations highlight its feasibility. For instance, the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Grignard reagents in the presence of CuCl proceeds through a radical mechanism to form cis-4a,9a-dialkylhexahydrocarbazole derivatives, demonstrating that radical processes can effectively functionalize this ring system. wikipedia.org

Pericyclic Mechanisms: Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for stereoselective synthesis. A relevant example is the [6π] photocyclization. nih.govacs.org While direct synthesis of the 1-one isomer via this method is not prominently documented, the synthesis of the isomeric cis-hexahydrocarbazol-4-ones from tertiary N-aryl-β-enaminones provides a clear mechanistic blueprint. nih.govnih.gov

The key steps of this photochemical process are:

Photoexcitation: Irradiation of the N-aryl-β-enaminone promotes it to an excited triplet state. nih.gov

[6π] Electrocyclization: The excited molecule undergoes a conrotatory 6π electrocyclization to form a transient trans-fused hexahydrocarbazolone. nih.govnih.gov

wikipedia.orgnih.gov-Hydride Shift: A suprafacial wikipedia.orgnih.gov hydrogen migration follows the cyclization. nih.gov

Epimerization: The initially formed trans product readily epimerizes to the more stable cis-fused hexahydrocarbazol-4-one, often on a silica (B1680970) gel column. nih.gov

This process demonstrates the potential to construct the hexahydrocarbazole framework with high stereocontrol, which could be adapted to synthesize the 1-one isomer with appropriate precursors.

Table 2: Research Findings on [6π] Photocyclization for Analogous Hexahydrocarbazol-4-ones

| Substrate | Wavelength | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-N-(p-methoxyphenyl)-3-amino-5,5-dimethylcyclohex-2-en-1-one | 366 nm | Dichloromethane (B109758) | cis-Isomer | 98% | nih.gov |

| N-Boc-N-phenyl-3-aminocyclohex-2-en-1-one | 366 nm | Dichloromethane | cis-Isomer | 98% | acs.org |

Cascade and Tandem Reactions Leading to the Chemical Compound

Cascade or tandem reactions offer an efficient route to complex molecules like hexahydrocarbazolone by forming multiple bonds in a single operation. A plausible approach involves a tandem Michael addition-cyclization sequence. frontiersin.orgrsc.org For instance, a suitably substituted aniline (B41778) could react with a cyclohexenone derivative bearing an appropriate leaving group. The initial conjugate addition of the aniline (a Michael addition) would be followed by an intramolecular nucleophilic substitution or cyclization to form the heterocyclic ring and establish the core structure.

Another powerful strategy is the intramolecular Heck reaction. wikipedia.orgorganicreactions.orgresearchgate.net This palladium-catalyzed process can form the C-C bond between the aromatic ring and the aliphatic ring. A precursor containing an ortho-halogenated aniline moiety tethered to a cyclohexene (B86901) ring could undergo an intramolecular Heck cyclization to construct the carbazole framework directly. This method is known for its high functional group tolerance and ability to create quaternary centers. chim.it

Reactivity Profiles of the Hexahydrocarbazolone Moiety

The this compound molecule possesses several reactive sites: the carbonyl group, the secondary amine of the pyrrole (B145914) ring, the electron-rich aromatic ring, and the saturated aliphatic ring.

Transformations at the Carbonyl Group

The ketone at the C-1 position is a key site for functionalization.

Reduction: The carbonyl group can be completely removed to form the corresponding methylene (B1212753) group (-CH₂-) via deoxygenation reactions like the Wolff-Kishner reduction. This reaction uses hydrazine (B178648) (H₂NNH₂) under basic conditions at high temperatures. wikipedia.orgbyjus.compharmaguideline.com The mechanism involves the in-situ formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield a carbanion, which is then protonated. byjus.comlscollege.ac.in This transformation yields the fully saturated 2,3,4,4a,9,9a-hexahydro-1H-carbazole.

Condensation Reactions: The carbonyl group can undergo condensation with active methylene compounds in a Knoevenagel-type reaction. nih.govresearchgate.net For example, reaction with malononitrile (B47326) in the presence of a base would lead to the formation of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile, introducing a dicyanomethylene group at the C-1 position.

Functionalization of the Aliphatic and Aromatic Rings

Both the saturated cyclohexane ring and the aromatic benzene (B151609) ring can be functionalized to create a diverse range of derivatives.

Aliphatic Ring Functionalization: The nitrogen of the pyrrole ring can be readily functionalized. N-alkylation or N-acylation can be achieved by treating the compound with alkyl halides or acyl chlorides under basic conditions. The protons on the carbon alpha to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles, such as in an alkylation or acylation reaction.

Aromatic Ring Functionalization: The benzene portion of the carbazole ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS). researchgate.net The fused pyrrole ring acts as a powerful activating group, directing incoming electrophiles primarily to the positions para to the nitrogen atom (C-6 and C-8, with C-6 being generally favored).

Halogenation: Bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. nih.govlibretexts.orgyoutube.com This would likely yield the 6-bromo or 8-bromo derivative.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) onto the aromatic ring, typically at the C-6 position. ijpcbs.comambeed.com

Table 3: Summary of Potential Functionalization Reactions

| Reaction Type | Reagent(s) | Site of Reaction | Expected Product |

|---|---|---|---|

| Wolff-Kishner Reduction | H₂NNH₂, KOH | C-1 Carbonyl | Methylene group (-CH₂-) |

| Knoevenagel Condensation | Malononitrile, Base | C-1 Carbonyl | C-1 ylidene derivative |

| N-Alkylation | Alkyl Halide, Base | N-9 Nitrogen | N-9 alkyl derivative |

| Bromination (EAS) | NBS or Br₂/FeBr₃ | C-6 or C-8 | 6-Bromo or 8-Bromo derivative |

Ring-Opening and Rearrangement Reactions of the Carbazolone Scaffold

The this compound scaffold, while generally stable, can undergo specific rearrangement reactions, particularly concerning its stereochemistry. The most prominent example is the epimerization of the initially formed trans-fused isomer to the more thermodynamically stable cis-fused isomer. This transformation is a key mechanistic feature in the photochemical synthesis of these compounds.

In the [6π] photocyclization of tertiary N-alkoxycarbonyl-N-aryl-β-enaminones, the initial product formed is exclusively the trans-hexahydrocarbazol-4-one. acs.orgacs.org This kinetic product, however, is labile and readily rearranges into the cis-hexahydrocarbazol-4-one. acs.org This epimerization is understood to be an ionic reaction, often promoted by acidic conditions, such as contact with silica gel during chromatographic purification. acs.orgnih.gov The proposed mechanism involves the formation of an enol intermediate, which allows for the stereochemical inversion at the C4a-C9a ring junction. acs.org

Following the initial conrotatory ring closure in the photocyclization process, a zwitterionic intermediate is formed. The subsequent conversion to the final carbazolone product involves a hydrogen shift. Mechanistic studies have investigated whether this occurs via a single suprafacial nih.govrsc.org hydrogen shift or through two consecutive suprafacial nih.govresearchgate.net migrations. acs.org Isotopic labeling studies have been instrumental in distinguishing between these pathways.

While rearrangements of the scaffold's stereochemistry are well-documented, ring-opening reactions of the core hexahydrocarbazolone structure are less commonly reported in the surveyed literature, which primarily focuses on the synthesis and functionalization of this robust heterocyclic system.

| Reaction Type | Initial Product (Isomer) | Final Product (Isomer) | Conditions/Catalyst | Proposed Mechanism |

|---|---|---|---|---|

| Stereochemical Rearrangement (Epimerization) | trans-2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one | cis-2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one | Acid-promoted (e.g., Silica Gel) | Ionic reaction via an enol intermediate |

Kinetic and Thermodynamic Studies of Hexahydrocarbazolone Reactions

The study of hexahydrocarbazolone reactions often involves a distinction between kinetically and thermodynamically controlled processes. This is clearly illustrated in the photochemical synthesis where the stereochemical outcome is dependent on the reaction and workup conditions.

The initial [6π] photocyclization yields the trans-fused hexahydrocarbazolone isomer as the kinetic product. acs.orgnih.gov This means its formation is faster and proceeds via a lower activation energy transition state under photochemical conditions. However, this isomer is thermodynamically less stable than its cis-fused counterpart. nih.gov

Upon exposure to conditions that allow for equilibrium, such as stirring over silica gel, the trans isomer completely converts to the thermodynamically more stable cis isomer. acs.orgnih.gov This indicates that the cis configuration represents a lower energy state for the molecule. The stability of the cis isomer is enhanced by the introduction of acceptor substituents, such as alkoxycarbonyl groups, on the nitrogen atom. nih.gov

Kinetic investigations into the formation mechanism have utilized quenching experiments. For instance, the photocyclization reaction rate was significantly reduced by the addition of trans-piperylene, a known triplet quencher. acs.org When 5 to 10 equivalents of the quencher were added, the product yield dropped from 98% to 63% and 51%, respectively, after a standard irradiation time. acs.org This kinetic evidence, supported by DFT calculations, strongly suggests that the conrotatory ring closure proceeds through a triplet state mechanism. acs.orgnih.gov

| Product Type | Isomer | Relative Stability | Formation Conditions |

|---|---|---|---|

| Kinetic | trans-Hexahydrocarbazol-1-one | Less Stable | Direct product of irradiation (λ = 366 nm) |

| Thermodynamic | cis-Hexahydrocarbazol-1-one | More Stable | Formed upon epimerization of the trans isomer (e.g., on silica) |

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, thereby providing definitive evidence for proposed mechanisms. In the study of hexahydrocarbazolone transformations, deuterium (B1214612) labeling has been employed to elucidate the mechanism of the hydrogen migration step that follows the photochemical conrotatory ring closure. acs.orgnih.gov

After the initial photocyclization forms a zwitterionic intermediate, a hydrogen atom must migrate to form the final neutral product. Two primary pathways were considered for this step: a direct suprafacial nih.govrsc.org hydrogen migration or two consecutive suprafacial nih.govresearchgate.net migrations. acs.org To distinguish between these possibilities, a deuterium-labeling experiment was designed.

The experiment involved the synthesis of an N-aryl-β-enaminone precursor that was deuterated at the ortho positions of the N-aryl group. This labeled substrate was then subjected to the standard photocyclization conditions. The resulting hexahydrocarbazolone product was analyzed to determine the position and ratio of deuterium to hydrogen at the key C9a position.

The results showed that the deuterium was not completely incorporated, and the ratio of deuterated to non-deuterated product was sensitive to the solvent. When the reaction was conducted in standard dichloromethane (CH₂Cl₂), the ratio of the deuterated product to the product that had lost a deuterium atom was 84:16. acs.org When the solvent was switched to deuterated dichloromethane (CD₂Cl₂), this ratio increased to 91:9. acs.org This finding provides strong evidence for the suprafacial nih.govrsc.org hydrogen migration pathway. The incomplete deuterium incorporation and its dependence on solvent deuteration suggest that the zwitterionic intermediate is partially protonated by the solvent or trace acid impurities during its lifetime. acs.org

| Solvent | Ratio of Deuterated Product (7j-d5) to Non-deuterated Product (7j-d4) | Mechanistic Implication |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | 84:16 | Supports suprafacial nih.govrsc.org hydrogen migration with some protonation by solvent/impurities. |

| Deuterated Dichloromethane (CD₂Cl₂) | 91:9 | Increased deuterium retention further supports the nih.govrsc.org migration pathway and solvent interaction. |

Stereochemical Considerations and Structural Elucidation in Hexahydrocarbazolone Chemistry

Principles of Diastereoselective and Enantioselective Synthesis

The construction of the hexahydrocarbazolone scaffold, which features multiple stereocenters, necessitates precise control over stereochemistry. Diastereoselective and enantioselective syntheses are paramount in accessing specific stereoisomers. Methodologies often rely on catalytic asymmetric reactions to set the desired relative and absolute configurations.

Diastereoselective Synthesis: The formation of the cis- or trans-fused ring junction at the C4a and C9a positions is a critical challenge. The relative stereochemistry is often dictated by the reaction mechanism. For instance, in domino reactions used to create functionalized tetrahydrocarbazoles, the cyclization step can proceed with high diastereoselectivity, influenced by the nature of the substituents and the reaction conditions. nih.gov One approach involves a domino-ring opening-cyclization (DROC) of donor-acceptor cyclopropanes with substituted 2-vinylindoles, which has been shown to produce highly functionalized tetrahydrocarbazoles with excellent diastereoselectivity. nih.gov

Enantioselective Synthesis: Achieving enantiocontrol, the selective formation of one enantiomer over the other, is typically accomplished using chiral catalysts. While specific examples for 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one are not extensively detailed in the literature, analogous systems provide significant insight. For example, the enantioselective synthesis of cis-hexahydro-γ-carboline derivatives has been achieved with exceptional efficiency via Iridium-catalyzed asymmetric hydrogenation of the corresponding tetrahydro-γ-carboline precursor. rsc.org This method yields the target molecules with high yields and excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 99% ee). rsc.org Such strategies, which leverage chiral transition metal complexes, are foundational for producing enantioenriched fused heterocyclic systems.

The table below summarizes representative conditions for the enantioselective synthesis of a related cis-fused N-heterocycle, illustrating the parameters that are critical for achieving high stereoselectivity.

| Substrate | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Tetrahydro-γ-carboline derivative | [Ir(COD)Cl]₂ / ZhaoPhos | Dichloromethane (B109758) (DCM) | Up to 99 | >99:1 | Up to 99 | rsc.org |

Determination of Relative and Absolute Configuration of Hexahydrocarbazolones

Once synthesized, the precise three-dimensional structure of a hexahydrocarbazolone stereoisomer must be unequivocally determined. A combination of chiroptical spectroscopy, X-ray crystallography, and advanced NMR techniques is employed for this purpose.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. wordpress.com These methods measure the differential absorption of left and right circularly polarized light. The resulting spectrum, characterized by positive or negative Cotton effects, is a unique fingerprint of a molecule's absolute stereochemistry.

For carbazole-containing structures, the electronic transitions of the carbazole (B46965) chromophore can give rise to distinct signals in the CD spectrum. nih.govresearchgate.net The experimental CD spectrum is typically compared with spectra predicted by quantum-chemical calculations for a specific enantiomer. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.com In complex systems like chiral carbazole-based BODIPYs, CD spectroscopy has been instrumental in investigating their chiroptical properties. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the molecular structure, including both relative and absolute configuration, in the solid state. nih.govmdpi.com This technique yields a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

For carbazole derivatives, X-ray crystallography has been used to elucidate the structures of complex fused systems, such as carbazole-based helicenes. nih.govresearchgate.net The analysis confirms the connectivity and reveals the detailed conformational arrangement of the molecule within the crystal lattice. Furthermore, for non-centrosymmetric space groups, specialized techniques analyzing anomalous dispersion can be used to determine the absolute configuration of a chiral molecule. nih.govresearchgate.net

Advanced NMR Techniques for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in solution. Advanced techniques, particularly those involving the Nuclear Overhauser Effect (NOE), are used to determine the relative stereochemistry of molecules. mdpi.com NOE correlations arise between protons that are close in space, allowing for the mapping of spatial proximities within a molecule. For hexahydrocarbazolones, NOE experiments can distinguish between cis and trans isomers by identifying correlations between protons across the ring junction (e.g., between H-4a and H-9a).

However, the analysis can be complicated by conformational dynamics. A study on the temperature-dependent NMR spectra of N-acetyl hexahydrocarbazole derivatives highlighted a significant challenge: distinguishing between cis- and trans-fused isomers was hindered by the rotational isomerism of the N-acetyl group. researchgate.net The observed temperature-dependent spectral changes were attributed to the slow rotation around the N-C(O) bond rather than the conformational mobility of the fused ring system itself, precluding a simple assignment of the ring fusion stereochemistry based on this specific experiment. researchgate.net This finding underscores the complexity of stereochemical analysis in conformationally flexible systems.

Conformational Analysis and its Impact on Reactivity and Selectivity

The study of N-acetyl hexahydrocarbazole derivatives using variable-temperature NMR demonstrated that even when the ring fusion is known to be cis, the dominant dynamic process observed can be the rotation of a substituent (the acetyl group). researchgate.net This rotational isomerism leads to multiple species in solution, which can complicate the interpretation of reactivity and spectroscopic data. The conformational rigidity of the carbazole core is a known feature that has been exploited in the design of materials for organic light-emitting diodes (OLEDs), where a rigid structure helps to suppress non-radiative energy dissipation. rsc.org This inherent rigidity, combined with the flexibility of the saturated portion of the hexahydrocarbazolone, creates a complex conformational landscape that governs the molecule's properties.

Hydrogen Bonding and Non-Covalent Interactions in Hexahydrocarbazolone Systems

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in dictating the supramolecular assembly of hexahydrocarbazolone molecules in both solution and the solid state. The presence of a carbonyl group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor) within the carbazole moiety allows for the formation of robust intermolecular hydrogen bonds.

Studies on closely related tetrahydrocarbazolone derivatives have shown that these molecules form persistent N-H···O=C hydrogen-bonded dimer motifs. nih.govworktribe.com These dimeric assemblies were detected in solution using FTIR spectroscopy and were also found to be conserved in the kinetic crystal forms. nih.gov This indicates that the supramolecular structure present in solution can directly influence the outcome of crystallization. The competition between different hydrogen bonding patterns, such as a dimeric motif versus a catemeric (chain) motif, can lead to polymorphism, where a compound crystallizes in multiple different crystal forms. nih.govworktribe.com

| Compound | Observed Motif | Phase | Significance | Reference |

|---|---|---|---|---|

| Tetrahydrocarbazolone Derivative 1 | Dimer | Solution & Solid (Kinetic Form) | Demonstrates persistence of solution-state assembly into the solid state. | nih.govworktribe.com |

| Tetrahydrocarbazolone Derivative 2 (with steric bulk) | Catemer | Solid (Stable Form) | Steric hindrance can alter the preferred hydrogen bonding pattern to favor a more stable crystal packing. | nih.govworktribe.com |

These non-covalent interactions are fundamental to understanding the physical properties of hexahydrocarbazolones and for controlling their crystallization behavior in pharmaceutical and materials science applications. mdpi.com

Computational and Theoretical Chemistry Approaches to 2,3,4,4a,9,9a Hexahydro 1h Carbazol 1 One

Density Functional Theory (DFT) Calculations for Reaction Mechanism Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgnih.gov It has become a cornerstone of computational chemistry for analyzing reaction mechanisms involving organic molecules. DFT calculations are employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. rsc.orgrsc.org This allows for a detailed, step-by-step understanding of how a chemical reaction proceeds, which is crucial for optimizing reaction conditions and predicting outcomes. In the context of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one, DFT can be used to study its synthesis, such as the Fischer indole (B1671886) synthesis, or its subsequent reactions to form more complex derivatives. researchgate.net

A key application of DFT in reaction mechanism analysis is the characterization of transition states (TS). rsc.org A transition state represents the highest energy point along the reaction coordinate, and its structure determines the kinetic feasibility of a reaction. DFT calculations can precisely locate the geometry of a transition state and confirm its identity through frequency analysis, where a genuine TS is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. preprints.org

Once the energies of the reactants and the transition state are calculated, the activation energy (ΔG‡) can be determined. This value is a critical predictor of the reaction rate. nih.gov Quantum chemical calculations can estimate reaction pathways and transition state energies, which helps in predicting unknown reactions and designing catalysts. rsc.org For reactions involving hexahydrocarbazolone, such as its acylation or condensation, DFT can predict the activation energies for different potential pathways, thereby identifying the most likely reaction mechanism.

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. nih.gov Computational models must account for these solvent effects to provide realistic predictions. DFT calculations can incorporate the influence of the solvent through either explicit or implicit models. Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive. More commonly, implicit continuum models, such as the Solvation Model based on Density (SMD), are used. preprints.org These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. preprints.org

Studies have shown that solvent choice can alter the activation energy and even change the preferred reaction mechanism. nih.gov For this compound, DFT calculations incorporating solvent effects can clarify its reactivity in different media, providing valuable guidance for synthetic chemists in selecting the optimal solvent for a desired transformation. preprints.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape. rsc.org

For a flexible molecule like this compound, which contains a non-aromatic, saturated ring system, numerous conformations (different spatial arrangements of atoms) are possible. nih.gov MD simulations can be used to explore this conformational landscape, identifying the most stable, low-energy conformations and the energy barriers between them. This information is crucial as the molecule's conformation can significantly impact its reactivity and biological activity. While MD simulations can provide qualitative analysis, quantitative results should be approached with caution and validated with experimental data where possible. rsc.org

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. researchgate.net These descriptors serve as powerful tools for developing Quantitative Structure-Activity Relationships (QSAR) and for predicting how a molecule will behave in a chemical reaction. chemrxiv.orgchemrxiv.org DFT calculations are commonly used to compute these parameters. researchgate.net

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) provide a more nuanced picture of reactivity. researchgate.net

These descriptors, calculated for this compound, can predict its susceptibility to nucleophilic or electrophilic attack at different sites, guiding its use in synthesis. nih.gov

Below is an interactive table summarizing key quantum chemical descriptors and their significance.

| Descriptor | Symbol | Significance in Reactivity Prediction |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's capacity to donate electrons; higher values suggest greater nucleophilicity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's capacity to accept electrons; lower values suggest greater electrophilicity. |

| HOMO-LUMO Energy Gap | ΔE | Represents the chemical stability and reactivity of the molecule; a smaller gap implies higher reactivity. |

| Electronegativity | χ | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution; harder molecules are less reactive. |

| Global Softness | S | The reciprocal of hardness; softer molecules are more reactive. |

| Electrophilicity Index | ω | Quantifies the energy stabilization when the molecule accepts additional electronic charge from the environment. |

| Fraction of Electron Transfer | ΔN | Predicts the number of electrons transferred from an inhibitor molecule to a metal surface. researchgate.net |

Rational Design Principles for Novel Hexahydrocarbazolone Derivatives

Computational chemistry is central to the rational design of new molecules with specific, desired properties. openmedicinalchemistryjournal.com By understanding the structure-activity relationships of this compound, researchers can computationally design and screen novel derivatives before committing to laboratory synthesis. nih.gov

The process involves several computational techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural or quantum chemical descriptors of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized derivatives.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If the hexahydrocarbazolone scaffold is being investigated for therapeutic purposes, docking simulations can predict how derivatives will bind to a target protein, guiding the design of more potent inhibitors. nih.gov

De Novo Design: These computational tools build novel molecular structures from scratch with desired pharmacological properties, providing innovative ideas for new lead compounds. openmedicinalchemistryjournal.comnih.gov

By applying these principles, computational chemists can modify the core structure of this compound—for example, by adding or changing functional groups—and predict the effect on its properties, accelerating the discovery of new compounds for various applications.

Synthesis and Derivatization of Analogues and Functionalized 2,3,4,4a,9,9a Hexahydro 1h Carbazol 1 One Structures

Strategies for Regioselective Functionalization of the Carbazole (B46965) Core

Regioselective functionalization of the carbazole core within the hexahydrocarbazol-1-one framework allows for the precise introduction of chemical handles for further elaboration. Strategies targeting either the aromatic ring or the saturated carbocyclic portion have been developed.

Photocatalysis has emerged as a powerful tool for the regioselective C-H functionalization of arenes under mild conditions. nih.gov These methods offer an atom-economical approach to modifying the aromatic ring of the carbazole nucleus, avoiding the need for pre-functionalized starting materials. nih.gov The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of electrophilic substitution. The inherent electronic properties of the indole (B1671886) nitrogen and the carbonyl group influence the reactivity and regioselectivity of these transformations.

Furthermore, direct C-H activation on the six-membered ring of fused heterocyclic systems has been reported, offering a pathway to functionalize specific positions of the carbazole core. epfl.ch While not exclusively demonstrated on the hexahydrocarbazol-1-one system, these methodologies provide a conceptual framework for achieving regioselectivity. The choice of catalyst and directing group is critical in controlling the site of functionalization. epfl.ch

Introduction of Diverse Substituents on the Hexahydro Ring System

The introduction of a variety of substituents onto the saturated hexahydro ring system of the carbazol-1-one is essential for creating structural diversity and modulating physicochemical properties.

One key position for substitution is the C4a-quaternary center. Enolate formation from the corresponding cis-hexahydrocarbazol-4-one, followed by quenching with an electrophile such as methyl iodide, allows for the introduction of an alkyl group at this position. researchgate.net This approach provides access to indolines with an additional substituent, which can be valuable for constructing libraries of biologically relevant compounds. researchgate.net

Furthermore, the carbonyl group at the C1 position serves as a versatile handle for various transformations. Reduction of the carbonyl group using reagents like sodium borohydride (B1222165) can yield the corresponding alcohol as a single diastereoisomer. researchgate.net Grignard addition to the carbonyl offers another route to introduce carbon-based substituents with high diastereoselectivity. researchgate.net These transformations not only introduce new functional groups but also create additional stereocenters, further increasing molecular complexity.

Substituents can also be introduced on the aromatic portion of the molecule through standard aromatic substitution reactions, with the regioselectivity governed by the directing effects of the existing groups on the carbazole ring.

| Position of Substitution | Method | Type of Substituent Introduced | Reference |

| C4a | Enolate alkylation | Alkyl (e.g., Methyl) | researchgate.net |

| C1 (from carbonyl) | Reduction (e.g., NaBH4) | Hydroxyl | researchgate.net |

| C1 (from carbonyl) | Grignard reaction | Alkyl/Aryl | researchgate.net |

| Aromatic Ring | Electrophilic Aromatic Substitution | Various (e.g., Nitro, Halogen) | General Knowledge |

Heteroatom Incorporation into the Carbazolone Core

The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the carbazolone core can significantly alter the electronic properties and biological activity of the resulting analogues. While direct synthesis of heteroatom-containing 2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one analogues is not extensively documented, general strategies for the synthesis of related heteroaromatic systems provide insights into potential synthetic routes.

For instance, the synthesis of azaindoles, which are structural analogues of indoles where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, has been achieved through various methods. organic-chemistry.org These include Suzuki-Miyaura coupling followed by acid-catalyzed cyclization, and one-pot processes involving copper-free Sonogashira alkynylation and base-mediated indolization. organic-chemistry.org Adapting these strategies to precursors of the hexahydrocarbazolone framework could potentially lead to the synthesis of aza-hexahydrocarbazolones. Similarly, methods for the regioselective synthesis of 5-azaindazoles from 4-pyridones could inspire routes to nitrogen-containing carbazolone systems. rsc.org

The synthesis of thiadiazole and oxathiadiazole derivatives from carbohydrate precursors demonstrates the construction of sulfur- and oxygen-containing heterocyclic rings, which could potentially be fused to an indole or indoline (B122111) precursor to generate thia- or oxa-hexahydrocarbazolone analogues. nih.gov However, specific examples of the successful application of these methods to the hexahydrocarbazol-1-one skeleton are yet to be reported, representing an area for future investigation.

Synthesis of Polycyclic Systems Incorporating the Hexahydrocarbazolone Unit

The this compound unit can serve as a valuable building block for the construction of more complex polycyclic systems. Its rigid tricyclic structure and inherent functionality make it an attractive starting point for synthesizing intricate molecular architectures.

One notable application is the transformation of the hexahydrocarbazolone skeleton into pentacyclic alkaloid frameworks. rsc.orgacs.org The carbonyl group and the adjacent stereocenters provide the necessary handles for subsequent ring closures and skeletal rearrangements to access these complex natural product structures. rsc.orgacs.org

While the direct use of this compound as a building block in modular synthetic strategies for diverse polycyclic systems is an emerging area, the principles of building block-based synthesis are well-established for other classes of natural products. nih.govresearchgate.netnih.gov The development of robust coupling reactions that can be applied to the functionalized hexahydrocarbazolone core would enable the rapid assembly of a wide range of novel polycyclic compounds. Gold-catalyzed cycloisomerization of N-tethered indole substrates has been shown to produce complex polycyclic N-heterocycles, a strategy that could potentially be extended to hexahydrocarbazole derivatives. vu.nl

Transformations into Related Carbazole Alkaloid Skeletons

A significant application of this compound and its derivatives lies in their conversion to structurally complex carbazole alkaloids. The cis-fused hexahydrocarbazol-4-one, a close analogue, is a key precursor in the synthesis of pentacyclic alkaloid skeletons, particularly those belonging to the Aspidosperma and Kopsia families of indole alkaloids. rsc.orgacs.org

The synthesis of these alkaloids often involves intricate skeletal rearrangements and the stereocontrolled formation of multiple new rings. The hexahydrocarbazole core provides a pre-formed ABC ring system with the correct relative stereochemistry, significantly streamlining the synthetic route. For example, the total synthesis of (+)-aspidospermidine has been achieved through a strategy that mirrors early classic approaches, highlighting the enduring importance of the tricyclic ketone precursor. nih.gov Modern synthetic efforts continue to leverage this core structure, employing innovative methodologies such as reductive interrupted Fischer indolization to rapidly assemble the pentacyclic framework of Aspidosperma alkaloids. acs.org

The total syntheses of various caged Kopsia alkaloids, such as kopsine (B1673751) and fruticosine, also underscore the strategic importance of the hydrocarbazole scaffold. researchgate.netrsc.org These complex syntheses often rely on the early-stage construction of a functionalized hexahydrocarbazole derivative, which is then elaborated through a series of carefully orchestrated steps to build the final caged structure. researchgate.netrsc.org

| Target Alkaloid Family | Key Synthetic Strategy from Carbazole Precursor | Reference |

| Aspidosperma | Intramolecular Schmidt reaction; Reductive interrupted Fischer indolization | nih.govacs.org |

| Kopsia | Palladium-catalyzed enantioselective formal 5-endo arylative cyclization | researchgate.net |

| Murrayanine | Regioselective Buchwald coupling and oxidative cyclization | acs.org |

| Mukonine | Regioselective Buchwald coupling and oxidative cyclization | acs.org |

Role of 2,3,4,4a,9,9a Hexahydro 1h Carbazol 1 One As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Organic Molecules

The hexahydro-1H-carbazol-1-one scaffold serves as a foundational building block for the synthesis of more intricate and often biologically active organic molecules. Its inherent tricyclic structure provides a rigid framework that can be further elaborated to access a variety of molecular shapes and functionalities. While direct examples of the total synthesis of complex natural products starting from 2,3,4,4a,9,9a-hexahydro-1h-carbazol-1-one are not extensively documented in publicly available literature, the synthetic utility of closely related tetrahydrocarbazolones is well-established, suggesting a similar potential for the hexahydro derivative.

For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one have been utilized as precursors for the synthesis of heteroannulated carbazoles, such as isoxazolo- and pyrazolo-fused systems. researchgate.net This is achieved by reacting the carbazolone with reagents like ethyl acetate (B1210297) to introduce an acetyl group, which then undergoes cyclization with hydroxylamine (B1172632) hydrochloride or hydrazine (B178648) hydrate. researchgate.net This methodology highlights how the carbazolone core can be expanded to create more complex heterocyclic systems.

Furthermore, the carbazole (B46965) scaffold is a key component in a variety of biologically active compounds, including numerous carbazole alkaloids. chemmethod.com Synthetic strategies towards these alkaloids often involve the construction of the carbazole nucleus as a key step. While many syntheses build the carbazole ring from simpler precursors, the use of a pre-formed hexahydrocarbazolone could offer a more convergent and efficient route to certain alkaloid analogues.

In the realm of medicinal chemistry, substituted 2,3,4,9-tetrahydro-1H-carbazole-1-one derivatives have been investigated as novel anti-prion compounds. nih.gov In these studies, the core carbazolone structure was modified by N-alkylation to introduce various side chains, demonstrating the utility of this scaffold in the development of potential therapeutic agents. nih.gov The derivatives bearing an N-ortho-halobenzyl group showed significantly improved activity. nih.gov This underscores the potential of this compound as a starting material for the synthesis of new bioactive molecules.

Table 1: Examples of Complex Molecules Synthesized from Carbazolone Derivatives

| Starting Material Derivative | Reagents | Product Class | Potential Application |

| 2,3,4,9-Tetrahydro-1H-carbazol-1-one | 1. Ethyl acetate 2. Hydroxylamine HCl or Hydrazine hydrate | Isoxazolo- or Pyrazolo-fused carbazoles | Heterocyclic chemistry |

| 2,3,4,9-Tetrahydro-6-methyl-1H-carbazol-1-one | (Haloalkyl)oxiranes, Amines | 9-substituted-2,3,4,9-tetrahydro-1H-carbazole derivatives | Anti-prion agents |

Precursor for the Synthesis of Advanced Organic Materials

The carbazole moiety is a well-known building block for advanced organic materials due to its excellent charge-transporting properties and high thermal and photochemical stability. The partially saturated nature of this compound offers a unique variation on the fully aromatic carbazole, allowing for the synthesis of materials with tailored electronic and physical properties.

A notable application of a close derivative, 2,3,4,4a,9,9a-hexahydro-1H-carbazole, is in the synthesis of donor-acceptor-donor (D-A-D) type structures for potential use in organic light-emitting diodes (OLEDs). mdpi.com In one study, 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- chemmethod.comnih.govnih.govoxadiazolo[3,4-d]pyridazine was synthesized by treating 4,7-dichloro chemmethod.comnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxide with 2,3,4,4a,9,9a-hexahydro-1H-carbazole. mdpi.com The resulting D-A-D molecule, where the hexahydrocarbazole units act as the electron donors and the oxadiazolopyridazine core as the electron acceptor, is of interest for its photophysical properties. mdpi.com The synthesis was optimized by exploring different solvents, with the best yield of 65% achieved in acetonitrile (B52724) (MeCN) at reflux for 6 hours. mdpi.com

Table 2: Synthesis of a D-A-D Structure using a Hexahydrocarbazole Derivative

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |

| 4,7-dichloro chemmethod.comnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxide | 2,3,4,4a,9,9a-hexahydro-1H-carbazole | Dichloromethane (B109758) (CH2Cl2) | 6 h | Low |

| 4,7-dichloro chemmethod.comnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxide | 2,3,4,4a,9,9a-hexahydro-1H-carbazole | Acetonitrile (MeCN) | 6 h | 65% |

| 4,7-dichloro chemmethod.comnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxide | 2,3,4,4a,9,9a-hexahydro-1H-carbazole | Dimethylformamide (DMF) | 3 h | Moderate |

The incorporation of the non-planar, saturated portion of the hexahydrocarbazole can influence the morphology of thin films, potentially leading to improved device performance by preventing crystallization and promoting the formation of stable amorphous glasses. This makes the hexahydrocarbazolone scaffold an interesting candidate for further exploration in the design of new hole-transporting materials, host materials for phosphorescent emitters, and sensitizers for dye-sensitized solar cells.

Scaffold for the Development of New Catalytic Ligands

The development of new catalytic ligands is crucial for advancing the field of asymmetric catalysis. Chiral scaffolds play a pivotal role in the design of these ligands, as they can create a specific steric and electronic environment around a metal center, thereby inducing enantioselectivity in chemical reactions. While the carbazole framework has been incorporated into various ligand structures, the specific use of this compound as a scaffold for the development of new catalytic ligands is not well-documented in the current scientific literature.

However, the synthesis of optically active tetrahydrocarbazoles through catalytic asymmetric methods is an active area of research. nih.gov These approaches often employ chiral Lewis acids as catalysts to control the stereochemistry of the cyclization reaction. nih.gov This indicates the importance of chirality in the context of the carbazole core. In principle, the chiral centers present in this compound could be exploited to create a chiral environment. By functionalizing the carbazolone with coordinating groups, it is conceivable that new classes of chiral ligands could be developed. The rigid tricyclic structure of the hexahydrocarbazolone could provide a robust backbone for such ligands, potentially leading to high levels of stereocontrol in catalytic reactions. Further research is needed to explore this potential application.

Template for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds, known as libraries. The use of a central scaffold or template, which can be functionalized with a variety of building blocks, is a key principle of combinatorial library synthesis. The this compound molecule possesses several points of diversification, making it a potentially suitable template for this purpose.